molecular formula C11H15ClN4 B13542598 4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine

4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13542598
M. Wt: 238.72 g/mol
InChI Key: AXBSWAAOJAVQOD-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound. Its chemical structure features a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at position 4 and a methyl group at position 6. This compound has garnered interest due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-chloro-6-methylphenoxyacetic acid with pentan-3-amine, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring. The detailed synthetic steps and reaction conditions can be found in the literature .

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield 4-chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine.

Chemical Reactions Analysis

Reactivity:: This compound can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions at the chlorine atom (position 4).

    Oxidation and Reduction Reactions: Functional groups can be modified through oxidation or reduction processes.

    Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine ring can undergo cyclization reactions to form derivatives.

Common Reagents and Conditions::

    Substitution: Alkyl halides, amines, and bases.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products:: The major products depend on the specific reaction conditions and substituents. Derivatives with varied functional groups can be obtained.

Scientific Research Applications

4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine has found applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold for designing novel pharmaceuticals.

    Biological Studies: It may interact with specific receptors or enzymes, impacting cellular processes.

    Industry: Its derivatives could serve as intermediates for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with molecular targets, such as receptors or enzymes, modulating cellular signaling pathways.

Comparison with Similar Compounds

While 4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique, it shares structural features with related compounds like pyrazolo[3,4-d]pyrimidines and benzimidazoles.

Properties

Molecular Formula

C11H15ClN4

Molecular Weight

238.72 g/mol

IUPAC Name

4-chloro-6-methyl-1-pentan-3-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H15ClN4/c1-4-8(5-2)16-11-9(6-13-16)10(12)14-7(3)15-11/h6,8H,4-5H2,1-3H3

InChI Key

AXBSWAAOJAVQOD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C2=C(C=N1)C(=NC(=N2)C)Cl

Origin of Product

United States

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